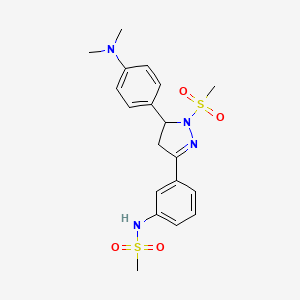

N-(3-(5-(4-(dimethylamino)phenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Description

N-(3-(5-(4-(Dimethylamino)phenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide (CAS: 852141-62-9) is a pyrazole-based sulfonamide derivative with the molecular formula C₁₉H₂₄N₄O₄S₂ and a molar mass of 436.55 g/mol . Its structure features a 4,5-dihydropyrazole core substituted with:

- A 4-(dimethylamino)phenyl group at position 5,

- A methylsulfonyl group at position 1,

- A methanesulfonamide moiety attached to a phenyl ring at position 3.

Properties

IUPAC Name |

N-[3-[3-[4-(dimethylamino)phenyl]-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O4S2/c1-22(2)17-10-8-14(9-11-17)19-13-18(20-23(19)29(4,26)27)15-6-5-7-16(12-15)21-28(3,24)25/h5-12,19,21H,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTNCSVSAQWHUNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2CC(=NN2S(=O)(=O)C)C3=CC(=CC=C3)NS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(5-(4-(dimethylamino)phenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically involves a multi-step process:

Initial Coupling Reaction: : The reaction begins with the coupling of dimethylamino benzaldehyde with a suitable pyrazole precursor under controlled conditions.

Methylsulfonylation: : The intermediate product then undergoes methylsulfonylation, where a methylsulfonyl group is introduced using methylsulfonyl chloride and an appropriate base.

Final Coupling: : The resulting methylsulfonylated compound is then coupled with methanesulfonamide in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial-scale production of this compound may involve optimization of the above synthetic routes for better yields and cost-efficiency, potentially utilizing continuous flow reactors for certain steps to enhance production efficiency and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions It Undergoes

Oxidation: : This compound can undergo oxidation reactions to form sulfoxides or sulfones, depending on the reagents and conditions used.

Reduction: : Reduction reactions can target the methylsulfonyl group, converting it to a sulfide.

Substitution: : Various substitution reactions, especially electrophilic aromatic substitutions, can occur at the phenyl rings.

Common Reagents and Conditions

Oxidation: : Typical oxidizing agents might include m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) with catalysts.

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: : Common reagents for electrophilic substitution could include nitrating agents, halogens, and sulfonating agents under acidic conditions.

Major Products Formed

Oxidation: : Sulfones or sulfoxides, depending on the degree of oxidation.

Reduction: : Corresponding sulfides.

Substitution: : Various substituted derivatives depending on the substituent and conditions applied.

Scientific Research Applications

Chemistry

Catalysis: : Used as a ligand in catalytic reactions due to its unique structure and functional groups.

Synthetic Intermediates: : Employed in synthesizing other complex organic molecules.

Biology

Biological Assays: : Acts as an inhibitor or activator in various biochemical pathways, making it useful in enzyme assays and other biological studies.

Medicine

Drug Development: : Investigated for its potential therapeutic effects in treating certain diseases due to its biological activity.

Industry

Specialty Chemicals: : Used in the production of specialty chemicals for specific industrial applications.

Mechanism of Action

The mechanism of action of N-(3-(5-(4-(dimethylamino)phenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide often involves interaction with specific molecular targets such as enzymes or receptors. The functional groups present in the compound allow it to bind to these targets, modulating their activity through inhibition or activation. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Synthetic Efficiency : Analogs like 4n (73% yield) and 4af (70% yield) demonstrate moderate-to-high yields, suggesting robust synthetic protocols for pyrazole derivatives. The target compound’s yield is unreported .

- Substituent Effects: The trifluoromethyl group in 4n enhances lipophilicity compared to the dimethylamino group in the target compound, which may influence solubility and membrane permeability .

- Thermal Stability : Higher melting points in 4n (109–110°C) vs. 4af (69–70°C) correlate with bulkier substituents (e.g., trifluoromethyl) improving crystalline packing .

Spectroscopic and Crystallographic Insights

Biological Activity

N-(3-(5-(4-(dimethylamino)phenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound incorporates various functional groups, including dimethylamino and methylsulfonyl moieties, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 436.55 g/mol. Its complex structure includes a pyrazole ring, which is known for its biological activity, particularly in the context of enzyme inhibition and receptor modulation.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 436.55 g/mol |

| CAS Number | 852141-62-9 |

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

1. Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in various metabolic pathways. For instance, it has shown potential as an inhibitor of the MEK-MAPK signaling pathway, which is often overactive in solid tumors. Studies have demonstrated that compounds targeting this pathway can effectively reduce tumor growth and proliferation.

2. Anticancer Activity

Preliminary studies suggest that this compound may have anticancer properties. It has been evaluated for its cytotoxic effects on cancer cell lines, with results indicating that it can induce apoptosis in certain types of cancer cells. The exact mechanism of action remains under investigation but appears to involve the modulation of signaling pathways related to cell survival and proliferation.

Case Studies

A series of case studies have been conducted to evaluate the pharmacological effects of this compound:

- Study on MEK Inhibition : In one study, rats were administered varying doses of a related MEK inhibitor, revealing dose-dependent inhibition of pMAPK levels in liver and lung tissues. This suggests that similar compounds may also exhibit significant effects on this pathway, indicating a potential therapeutic application in cancer treatment .

- Cytotoxicity Assessment : A study evaluating the cytotoxic effects of pyrazole derivatives found that compounds with similar structures exhibited significant activity against cancer cell lines. The mechanism was attributed to their ability to induce oxidative stress and apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.